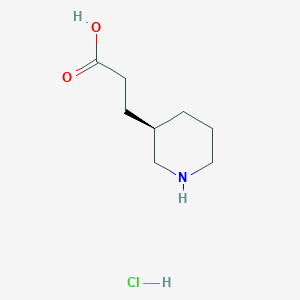
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid is an organic compound with the molecular formula C22H17BO2 and a molecular weight of 324.18 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid functional group attached to a biphenyl and naphthalene moiety. This compound is typically found as an off-white powder and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid generally involves the following steps :
Starting Materials: The synthesis begins with 1-bromo-4-phenyl naphthalene and triisopropyl borate.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 1-bromo-4-phenyl naphthalene is reacted with triisopropyl borate in the presence of a palladium catalyst. The reaction mixture is then heated to facilitate the formation of the boronic acid derivative.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid undergoes various chemical reactions, including :
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with halides (e.g., aryl or vinyl halides) in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid primarily involves its ability to form stable complexes with other molecules . The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as the development of sensors and drug molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylboronic Acid: Similar in structure but lacks the naphthalene moiety.
4-(Naphthalen-1-yl)phenylboronic Acid: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid is unique due to the presence of both biphenyl and naphthalene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C22H17BO2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[4-(4-phenylphenyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C22H17BO2/c24-23(25)22-15-14-19(20-8-4-5-9-21(20)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,24-25H |
InChI Key |
WECICLPJSYRLPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)

![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)



![1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea](/img/structure/B13054413.png)



